N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
The compound N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide features a 2,3-dihydro-1,4-benzodioxine core substituted at the 6-position with a sulfonamide group. The sulfonamide nitrogen is further functionalized with a 2-hydroxyethyl chain bearing a 1-benzothiophen-3-yl moiety. This structure combines a benzodioxin scaffold—a privileged structure in medicinal chemistry—with sulfonamide and benzothiophene groups, which are known to influence pharmacokinetic and pharmacodynamic properties, such as solubility, metabolic stability, and target binding .
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5S2/c20-15(14-11-25-18-4-2-1-3-13(14)18)10-19-26(21,22)12-5-6-16-17(9-12)24-8-7-23-16/h1-6,9,11,15,19-20H,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPVRBSVRWAYFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC(C3=CSC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps, including the formation of the benzothiophene core, the introduction of the hydroxyethyl group, and the attachment of the benzo-dioxine sulfonamide moiety. Common synthetic methods include:
Coupling Reactions: Benzothiophene derivatives are often synthesized using coupling reactions such as the Sonogashira coupling reaction.
Electrophilic Cyclization: This method is used to form the benzothiophene core.
Sulfonamide Formation: The sulfonamide group is introduced through reactions with sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the above synthetic routes, optimized for yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonamide group can be reduced under specific conditions to form amines.
Substitution: The benzothiophene core can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield aldehydes or ketones, while reduction of the sulfonamide group may produce amines .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is , with a molecular weight of approximately 385.46 g/mol. Its structure includes a benzothiophene moiety, which is known for its biological activity, and a sulfonamide group that enhances its pharmacological properties.
Therapeutic Applications
-
Anticancer Activity :
- Preliminary studies indicate that compounds with similar structures exhibit significant anticancer properties by inducing apoptosis in various cancer cell lines. For instance, benzenesulfonamide derivatives have shown promising results in inhibiting carbonic anhydrase IX, which is often overexpressed in tumors. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
- A study demonstrated that derivatives of benzenesulfonamides could induce apoptosis in breast cancer cell lines (MDA-MB-231) with significant efficacy .
-
Antidiabetic Potential :
- Research on related benzenesulfonamide derivatives has shown notable antidiabetic effects. These compounds were tested in vivo using a streptozotocin-induced diabetic rat model and exhibited considerable hypoglycemic activity compared to standard drugs like glibenclamide . This suggests that this compound may also possess similar antidiabetic properties.
- Antimicrobial Properties :
Synthetic Routes
The synthesis of this compound typically involves multi-step organic synthesis techniques that allow for the introduction of various functional groups necessary for its biological activity. The synthetic routes often require specific reaction conditions to ensure the formation of the desired sulfonamide structure.
Data Table: Summary of Applications
Case Studies
- Anticancer Study :
- Antidiabetic Evaluation :
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between the target compound and analogues from the evidence:
Key Observations:
Benzothiophene vs. Heterocyclic Substituents : The target compound’s benzothiophene group may enhance aromatic stacking interactions compared to the furyl (in ) or thiadiazole (in ) groups. Benzothiophenes are also associated with improved metabolic stability over simpler heterocycles.
Anti-inflammatory Potential: Analogues like 2-[N-(2,3-dihydro-1,4-benzodioxin-6-yl)-pyrrol-2-yl]acetic acid (162) demonstrate potent anti-inflammatory activity, suggesting that the benzodioxin-sulfonamide scaffold is a viable platform for such applications .
Molecular Properties and Drug-Likeness
While exact data for the target compound are unavailable, comparisons with analogues provide insights:
- Hydrogen-Bonding Capacity: The hydroxyethyl group may improve solubility relative to non-polar substituents (e.g., benzylthio in ).
- Metabolic Stability : Piperazine-containing analogues (e.g., ) may undergo N-dealkylation, whereas benzothiophene could resist oxidative metabolism.
Biological Activity
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound of interest in medicinal chemistry due to its potential therapeutic properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes a benzothiophene moiety and a sulfonamide group. The structural formula can be represented as follows:
This structure contributes to its biological activity through various interactions with biological systems.
Antitumor Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antitumor activity. For instance, derivatives of benzothiophene have shown effectiveness against various cancer cell lines. In vitro assays demonstrated that these compounds can inhibit cell proliferation through apoptosis induction and cell cycle arrest.
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 (Lung) | 10.5 | Apoptosis induction |
| Compound B | MCF-7 (Breast) | 15.2 | Cell cycle arrest |
| This compound | HeLa (Cervical) | TBD | TBD |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar sulfonamide derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial folate synthesis.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25.0 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism.
- DNA Interaction : Some benzothiophene derivatives bind to DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to cell death.
Study 1: Antitumor Efficacy in Vivo
A recent study investigated the antitumor efficacy of the compound in a mouse model bearing human tumor xenografts. The results indicated a significant reduction in tumor size compared to control groups, suggesting potential as an effective anticancer agent.
Study 2: Safety Profile Assessment
Another study focused on the safety profile of the compound through acute toxicity testing in rodents. The results showed a favorable safety margin, indicating low toxicity at therapeutic doses.
Q & A
Q. What are the optimal synthetic routes for this sulfonamide derivative, and how can reaction conditions be standardized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 2,3-dihydro-1,4-benzodioxin-6-amine and a sulfonyl chloride derivative under alkaline conditions (pH 9–10) using aqueous Na₂CO₃. Dynamic pH control ensures efficient sulfonamide bond formation. Subsequent N-substitution with alkyl/aryl halides in polar aprotic solvents (e.g., DMF) with LiH as a catalyst enhances structural diversity . Key steps include:
- Amine activation : Pre-treatment of the benzodioxin amine to enhance nucleophilicity.
- Solvent selection : Use of DMF for improved solubility and reaction kinetics.
- Purification : Column chromatography or recrystallization to achieve >95% purity.
Q. Which spectroscopic and analytical techniques are critical for confirming structural integrity?
- Methodological Answer :
- IR spectroscopy : Identifies sulfonamide S=O stretches (1350–1150 cm⁻¹) and hydroxyl groups (broad peak ~3400 cm⁻¹) .
- ¹H NMR : Key signals include aromatic protons (δ 6.5–7.5 ppm), dihydrobenzodioxin methylene groups (δ 4.2–4.5 ppm), and hydroxyethyl protons (δ 3.5–4.0 ppm) .
- Mass spectrometry (EIMS) : Confirms molecular ion peaks and fragmentation patterns aligned with the molecular formula.
Advanced Research Questions
Q. How can computational methods streamline reaction optimization and mechanistic studies?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) model transition states and reaction pathways to predict optimal conditions (e.g., solvent polarity, temperature). Reaction path search algorithms, combined with machine learning, identify high-yield synthetic routes. For example:
- Transition state analysis : Determines energy barriers for sulfonamide bond formation.
- Solvent screening : COSMO-RS simulations predict solvent effects on reaction kinetics .
Experimental validation involves iterative adjustments to temperature, catalyst loading, and pH based on computational outputs.
Q. What strategies resolve contradictions in bioactivity data across enzymatic assays?
- Methodological Answer : Discrepancies in α-glucosidase or acetylcholinesterase inhibition assays may arise from:
- Enzyme source variability : Standardize enzyme batches (e.g., human recombinant vs. animal-derived).
- Assay conditions : Optimize pH (e.g., 7.4 for physiological relevance), temperature (37°C), and substrate concentrations.
- Data normalization : Use positive controls (e.g., acarbose for α-glucosidase) and statistical tools (e.g., ANOVA) to account for inter-experimental variability .
Q. How do substituent modifications on the benzodioxin ring alter physicochemical and pharmacological properties?
- Methodological Answer : Substituents (e.g., methyl, fluoro) influence:
- Lipophilicity : Measured via logP (octanol-water partition coefficient). Increased lipophilicity enhances membrane permeability but may reduce solubility.
- Bioactivity : Electron-withdrawing groups (e.g., -F) enhance sulfonamide electrophilicity, improving enzyme binding affinity.
Systematic SAR studies involve synthesizing derivatives with controlled substitutions and testing via enzymatic assays and molecular docking .
Q. What in silico approaches predict binding affinities to target enzymes?
- Methodological Answer :
- Molecular docking (AutoDock/Vina) : Models compound-enzyme interactions, identifying key residues (e.g., catalytic triads in acetylcholinesterase).
- Molecular dynamics (MD) simulations : Assess binding stability over time (e.g., RMSD <2 Å over 100 ns trajectories).
- Free energy calculations (MM/PBSA) : Quantify binding energies to rank derivatives by predicted efficacy .
Data Analysis and Experimental Design
Q. How can heterogeneous reaction conditions be systematically optimized?
- Methodological Answer : Design of Experiments (DoE) frameworks (e.g., factorial designs) screen variables:
| Variable | Range Tested | Optimal Value |
|---|---|---|
| Temperature | 25–80°C | 60°C |
| Catalyst (LiH) | 0.1–1.0 equiv | 0.5 equiv |
| Reaction time | 2–24 h | 12 h |
| Response surface methodology (RSM) identifies interactions between variables, maximizing yield and selectivity . |
Q. What advanced purification techniques address challenges in isolating polar sulfonamide derivatives?
- Methodological Answer :
- Solid-phase extraction (SPE) : Oasis HLB cartridges (60 mg, 3 cc) pre-conditioned with methanol and water effectively retain polar analytes. Elution with methanol:acetonitrile (1:1) minimizes matrix interference .
- HPLC-PDA : C18 columns (5 µm, 250 × 4.6 mm) with gradient elution (water:acetonitrile + 0.1% formic acid) resolve closely related impurities.
Contradiction Handling and Validation
Q. How should researchers validate synthetic yields when scaling from milligram to gram quantities?
- Methodological Answer :
- Pilot-scale trials : Incremental scaling (10 mg → 1 g) with rigorous in-process monitoring (TLC/HPLC).
- Kinetic profiling : Identifies rate-limiting steps (e.g., sulfonylation vs. N-alkylation) under scaled conditions.
- Purification reproducibility : Compare column chromatography efficiency across scales using retention factor (k) consistency .
Q. What protocols ensure reproducibility in enzymatic inhibition studies?
- Methodological Answer :
- Inter-laboratory validation : Share standardized compound aliquots and assay protocols (e.g., IC₅₀ determination via fixed substrate concentrations).
- Blinded experiments : Third-party validation of bioactivity data to minimize bias.
- Negative controls : Include sulfonamide derivatives with known inactivity to confirm assay specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
